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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the hepatitis C virus (HCV) NS5B polymerase inhibitor, Dasabuvir,
as utilized in key clinical studies.

Mechanism of Action
Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B),

an enzyme essential for the replication of the viral genome.[1] By binding to an allosteric site on

the polymerase, Dasabuvir induces a conformational change that halts RNA synthesis,

thereby preventing viral replication.[2]
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Dasabuvir's Mechanism of Action

Dosage and Administration in Clinical Trials
Dasabuvir is typically administered as part of a combination regimen. The following tables

summarize the dosage and administration of Dasabuvir in pivotal clinical trials.

Table 1: Dasabuvir Dosage in Combination Regimens
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Component Standard Dosage Frequency
Administration
Notes

Dasabuvir 250 mg
Twice Daily (Morning

and Evening)

Must be taken with a

meal.[3]

Ombitasvir/Paritaprevi

r/Ritonavir
25 mg/150 mg/100 mg Once Daily (Morning)

Co-formulated tablet.

[4]

Ribavirin (RBV)
1000 mg or 1200 mg

(weight-based)
Divided Twice Daily

Administered with

food.[4]

Table 2: Summary of Dasabuvir-Containing Regimens in Key Clinical Trials
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Trial Name
Patient
Population

Treatment
Regimen

Duration

Sustained
Virologic
Response
(SVR12)

SAPPHIRE-I

Genotype 1,

Treatment-

Naïve, Non-

Cirrhotic

Dasabuvir +

Ombitasvir/Parita

previr/Ritonavir +

Ribavirin

12 Weeks 96.2%[4]

SAPPHIRE-II

Genotype 1,

Treatment-

Experienced,

Non-Cirrhotic

Dasabuvir +

Ombitasvir/Parita

previr/Ritonavir +

Ribavirin

12 Weeks 96.3%[5]

PEARL-III

Genotype 1b,

Treatment-

Naïve, Non-

Cirrhotic

Dasabuvir +

Ombitasvir/Parita

previr/Ritonavir ±

Ribavirin

12 Weeks

99.0% (without

RBV), 99.5%

(with RBV)[4]

PEARL-IV

Genotype 1a,

Treatment-

Naïve, Non-

Cirrhotic

Dasabuvir +

Ombitasvir/Parita

previr/Ritonavir ±

Ribavirin

12 Weeks

90.2% (without

RBV), 97.0%

(with RBV)[6]

TURQUOISE-II

Genotype 1,

Compensated

Cirrhosis

Dasabuvir +

Ombitasvir/Parita

previr/Ritonavir +

Ribavirin

12 or 24 Weeks

91.8% (12

weeks), 95.9%

(24 weeks)[7]

Experimental Protocols
The following protocols are based on the methodologies employed in the aforementioned

clinical trials.
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Inclusion Criteria:

Adults (typically 18-70 years of age).[7]

Chronic HCV genotype 1 infection.[7]

Plasma HCV RNA greater than 10,000 IU/mL.[7]

For cirrhosis studies: Compensated cirrhosis (Child-Pugh A).[7]

Exclusion Criteria:

Decompensated liver disease (Child-Pugh B or C).[8]

Hepatitis B (HBsAg positive) or HIV co-infection (unless specifically studied).[8]

Evidence of hepatocellular carcinoma.[8]

Significant renal impairment (Creatinine clearance < 30 mL/min).[8]

Hematological abnormalities (e.g., Hemoglobin < 10 g/dL, Platelets < 25,000/mm³).[8]

Pregnancy or breastfeeding.[8]

Baseline Assessments
Prior to treatment initiation, the following assessments are performed:

Virology: HCV genotype and subtype, quantitative HCV RNA (viral load).[2]

Hepatic Function: Liver function tests (ALT, AST, bilirubin, albumin), and assessment of

cirrhosis status (e.g., FibroScan, liver biopsy, or APRI score).[2][9]

Hematology: Complete blood count with differential.[8]

Renal Function: Serum creatinine and estimated glomerular filtration rate (eGFR).[8]

Hepatitis B Serology: HBsAg and anti-HBc to assess for co-infection.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666793/
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11157825/
https://infeksiyon.org/en/real-world-effectiveness-and-safety-of-ombitasvirparitaprevirritonavir-%C2%B1-dasabuvir-%C2%B1-ribavirin-in-hepatitis-c-amber-study/
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.clinicaltrialsmyveeva.com/study/a-study-to-evaluate-the-safety-and-efficacy-of-ombitasvir-paritaprevir-ritonavir-and-dasabuvir-in-ad
https://www.rxlist.com/viekira-pak-drug.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7980857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration
Dasabuvir (250 mg) is administered orally twice daily (morning and evening) with a meal.[3]

The co-formulated tablet of ombitasvir/paritaprevir/ritonavir is administered once daily in the

morning with a meal.[4]

Weight-based ribavirin (1000 mg for <75 kg, 1200 mg for ≥75 kg) is administered in two

divided doses with meals.[4]

On-Treatment Monitoring
Safety Monitoring:

Regular clinic visits are scheduled to monitor for adverse events.[2]

Laboratory Tests:

Hepatic function tests, including direct bilirubin, should be monitored at baseline, during

the first 4 weeks of therapy, and as clinically indicated thereafter.[10]

Complete blood counts are monitored, especially for patients on ribavirin, at weeks 2

and 4, and as needed to check for anemia.[11]

Efficacy Monitoring:

Quantitative HCV RNA is measured at treatment weeks 4 and 12 (and end of treatment) to

assess virologic response.[12]

Post-Treatment Follow-up
Patients are followed for at least 12 weeks after the end of treatment.

Quantitative HCV RNA is measured at post-treatment week 12 to determine Sustained

Virologic Response (SVR12), the primary efficacy endpoint.[4]

Laboratory Methods
HCV RNA Quantification:
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The COBAS AmpliPrep/COBAS TaqMan HCV Test (v2.0) is a commonly used real-time

PCR assay for HCV RNA quantification.[7][13][14]

Principle: The assay involves automated specimen preparation to isolate HCV RNA,

reverse transcription to cDNA, and subsequent PCR amplification and detection.[13]

Limit of Quantification: Typically around 15 IU/mL.[15][16] A result of "Undetected" is

required to confirm virologic response.[16]

Resistance Testing:

For patients experiencing virologic failure, population or deep sequencing of the NS3,

NS5A, and NS5B regions of the HCV genome is performed to identify resistance-

associated substitutions (RASs).[5][17]

Criteria for Dose Modification and Treatment
Discontinuation

Ribavirin Dose Modification:

The dose of ribavirin may be reduced in increments of 200 mg per day if a patient's

hemoglobin level drops below 10 g/dL.[11][18]

Dose reductions for ribavirin have been shown not to impact SVR12 rates.[19]

Treatment Discontinuation:

Discontinuation of the entire regimen may be required in the event of severe adverse

events, such as evidence of hepatic decompensation (e.g., significant increases in ALT

with concurrent increases in bilirubin).[3]

For treatment interruptions of more than 7 days after the first 4 weeks, HCV RNA should

be tested. If positive, the patient may be considered a non-responder.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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